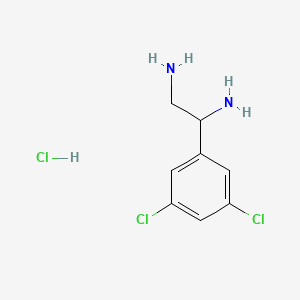
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group attached to a naphthyl ring and a methylsulfonyl group attached to a propanamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthylamine.
Sulfonylation: The naphthylamine is reacted with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group.
Amidation: The resulting intermediate is then subjected to amidation with propanoic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-2-naphthyl)-N-(methylsulfonyl)propanamide.
Reduction: Formation of 2-(6-Methoxy-2-naphthyl)-N-(methylthio)propanamide.
Substitution: Formation of various substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
2-(6-Methoxy-2-naphthyl)acetic acid: Another compound with similar structural features and biological activities.
Uniqueness
2-(6-Methoxy-2-naphthyl)-N-(methylsulfonyl)propanamide is unique due to the presence of both the methoxy and methylsulfonyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C15H17NO4S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-(6-methoxynaphthalen-2-yl)-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C15H17NO4S/c1-10(15(17)16-21(3,18)19)11-4-5-13-9-14(20-2)7-6-12(13)8-11/h4-10H,1-3H3,(H,16,17) |
Clave InChI |
HFZLMDUPSMGSOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



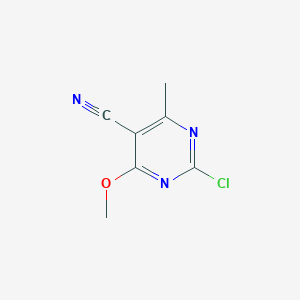
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
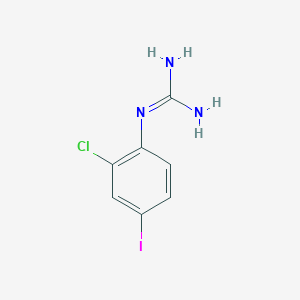
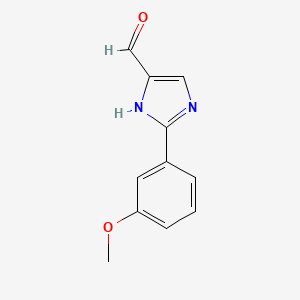
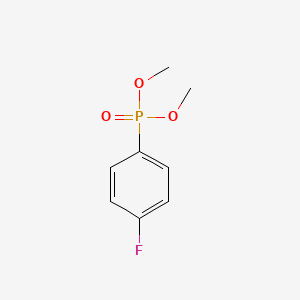
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
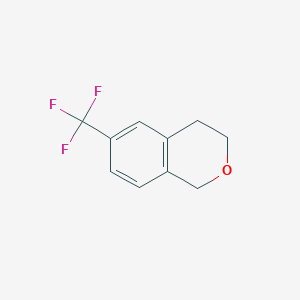
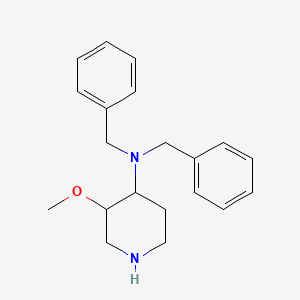

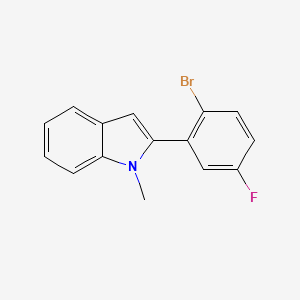
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
